Home > Products > Screening Compounds P84509 > 8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 853724-00-2

8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-2839685
CAS Number: 853724-00-2
Molecular Formula: C12H17ClN4O3
Molecular Weight: 300.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 1-(2,6-Diisopropylphenyl)-3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)ureas (I) []

  • Compound Description: This series of compounds features a urea group linked to the 8-methyl substituent of a 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine scaffold. The alkyl group on the urea nitrogen and the alkyl group at the 7-position of the purine ring varied in length and structure. These compounds were synthesized and evaluated for their potential as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. ACAT is a key enzyme in cholesterol esterification, and inhibiting its activity could potentially lower cholesterol levels. []

2. 3-[2-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)ureas (II) []

    3. 3-Alkyl/aryl/cycloalkyl-3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)-1-(2,6-diisopropylphenyl)ureas (III) []

    • Compound Description: This class of compounds further expands the structural diversity around the purine core by incorporating various alkyl, aryl, or cycloalkyl substituents on the urea group. This group retains the 8-methyl linker between the urea and the 1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine. These modifications aimed to explore the structure-activity relationship of these ureas as potential ACAT inhibitors and identify promising candidates for hypocholesterolemic drug development. []

    4. 8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione []

    • Compound Description: This compound was identified as a potent inhibitor of protein kinase CK2, with an IC50 value of 8.5 μM. [] It features a hydrazine moiety at the 8-position of the purine ring, which is further substituted with a (3-methoxyphenyl)methylidene group. The 7-position carries a 3-phenoxypropyl substituent. This compound exemplifies how modifications to the purine scaffold can lead to potent and selective kinase inhibitors. []

    5. 2-[(1-Substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide []

    • Compound Description: This group represents a series of olomoucine analogs designed and synthesized as potential anticancer agents. [] These compounds feature a thioacetamide group at the 8-position of the purine ring, allowing for variations in both the 1- and N-substituents. Olomoucine itself is a potent inhibitor of cyclin-dependent kinases (CDKs), enzymes critical for cell cycle regulation and often dysregulated in cancer. These analogs were evaluated for their anticancer activity against the MCF-7 human breast cancer cell line, with many demonstrating good to excellent inhibitory effects compared to doxorubicin. []

    6. 1-Substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulfanyl]-3,7-dihydro-1H-purine-2,6-diones []

    • Compound Description: This group represents another series of olomoucine analogs designed and synthesized as potential anticancer agents. [] They are structurally similar to the previous group but lack the acetamide moiety and instead have a phenacyl thioether substituent at the 8-position of the purine ring. This structural variation aimed to investigate the impact of different substituents on anticancer activity and explore structure-activity relationships within this class of compounds. []

    7. 1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione []

    • Compound Description: This compound serves as a key intermediate in synthesizing a series of xanthene derivatives designed as potential antiasthmatic agents. [] It features a piperazin-1-yl acetyl group at the 7-position of the purine ring. This intermediate was further reacted with various substituted aromatic amines to generate a library of compounds screened for vasodilatory activity, a key mechanism for relieving asthma symptoms. []

    8. 7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione []

    • Compound Description: This compound is a xanthene derivative synthesized from the 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione intermediate. It showed the most potent vasodilator activity among the synthesized series, exceeding the activity of the standard drug Cilostazol. [] This finding suggests its potential as a lead compound for developing new antiasthmatic drugs. []
    Overview

    8-(Chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex purine derivative notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound features a chloromethyl group and a methoxyethyl substituent, which may influence its biological activity and solubility.

    Source

    This compound can be synthesized through various chemical methods, often involving reactions that modify purine structures. The specific synthesis pathways and methods are crucial for understanding its production and potential applications.

    Classification

    The compound belongs to the class of purines, which are fundamental components of nucleic acids and play significant roles in cellular metabolism. Its structure indicates it may function as a nucleoside analogue or have other pharmacological properties.

    Synthesis Analysis

    Methods

    Synthesis of 8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common methods include:

    1. Alkylation: Introduction of the chloromethyl group via alkylation reactions.
    2. Substitution Reactions: Formation of the methoxyethyl side chain through nucleophilic substitution.
    3. Cyclization: The formation of the tetrahydro-purine ring system is achieved through cyclization reactions involving appropriate precursors.

    Technical details regarding the specific reagents and conditions used in these reactions are essential for reproducibility and optimization in laboratory settings.

    Molecular Structure Analysis

    Structure

    The molecular formula for 8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is C13H18ClN4O2C_{13}H_{18}ClN_4O_2. Its structure includes:

    • A purine core with a tetrahydro configuration.
    • A chloromethyl group at position 8.
    • A methoxyethyl substituent at position 7.

    The compound's average mass is approximately 300.743 g/mol with a monoisotopic mass of 300.098918 g/mol .

    Data

    The structural representation can be depicted using various chemical drawing software or databases, which provide insights into bond angles, lengths, and spatial orientation.

    Chemical Reactions Analysis

    Reactions

    8-(Chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo several chemical reactions:

    1. Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles.
    2. Hydrolysis: The compound may hydrolyze under acidic or basic conditions to yield different products.
    3. Oxidation/Reduction: Functional groups present in the molecule can participate in redox reactions.

    Technical details such as reaction conditions (temperature, solvent) and yields are crucial for practical applications.

    Mechanism of Action

    Process

    The mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways. Given its purine structure, it may mimic natural substrates or inhibit specific enzymatic activities related to nucleotide metabolism.

    Data

    Further studies are needed to define its pharmacodynamics and pharmacokinetics through experimental assays and molecular modeling.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a solid or crystalline substance.
    • Solubility: Solubility data in various solvents (water, ethanol) is important for application in biological systems.

    Chemical Properties

    • Stability: Stability under different pH conditions should be assessed to ensure efficacy during storage and use.
    • Reactivity: Reactivity towards common reagents should be characterized to predict behavior in biological systems.

    Relevant data from analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and MS (Mass Spectrometry) would provide insights into its purity and structural integrity.

    Applications

    Scientific Uses

    8-(Chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in:

    1. Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer or viral infections.
    2. Biochemical Research: As a tool for studying purine metabolism or enzyme inhibition.
    3. Drug Development: Its unique structure could lead to novel drug candidates with improved efficacy or reduced side effects.

    Continued research into this compound will likely reveal more about its utility in various scientific fields.

    Properties

    CAS Number

    853724-00-2

    Product Name

    8-(chloromethyl)-7-(2-methoxyethyl)-3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    IUPAC Name

    8-(chloromethyl)-7-(2-methoxyethyl)-3-propylpurine-2,6-dione

    Molecular Formula

    C12H17ClN4O3

    Molecular Weight

    300.74

    InChI

    InChI=1S/C12H17ClN4O3/c1-3-4-17-10-9(11(18)15-12(17)19)16(5-6-20-2)8(7-13)14-10/h3-7H2,1-2H3,(H,15,18,19)

    InChI Key

    GEHJOQIEKFFYIT-UHFFFAOYSA-N

    SMILES

    CCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCOC

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.